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Compound of Interest

Compound Name: 4'-Chloroacetophenone

Cat. No.: B041964

An In-depth Technical Guide to the Spectroscopic Data of 4'-Chloroacetophenone

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 4'-Chloroacetophenone. It is intended for
researchers, scientists, and professionals in drug development who require detailed
spectroscopic information and experimental context for this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4'-Chloroacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
-CHs (Methyl
2.61 Singlet N/A 3H protons of the
acetyl group)
Ar-H (Protons
7.45 Doublet 8.5 Hz 2H ortho to the
chlorine atom)
Ar-H (Protons
7.91 Doublet 8.5 Hz 2H ortho to the

acetyl group)

Solvent: CDCls, Spectrometer Frequency: 500 MHz[1]

13C NMR Data

Chemical Shift (8) ppm Assighment

26.5 -CHs

128.9 Ar-C (ortho to acetyl group)
129.7 Ar-C (ortho to chlorine atom)
135.4 Ar-C (ipso to acetyl group)
139.6 Ar-C (ipso to chlorine atom)
196.8 C=0 (Carbonyl carbon)

Solvent: CDCls, Spectrometer Frequency: 125 MHz[1]

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment
~1685 Strong C=0 stretch (Aryl ketone)
~1589 Medium C=C stretch (Aromatic ring)
C-C(=0)-C stretch and
~1260 Strong )
bending
C-H out-of-plane bending
~820 Strong ) )
(para-disubstituted benzene)
~750 Medium C-Cl stretch

Note: IR peak positions can vary slightly based on the sample preparation method (e.qg., liquid

film, KBr pellet).

Mass Spectrometry (MS)

The mass spectrum is characterized by several key fragments. The data presented below is

from electron ionization (El) mass spectrometry.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)

Proposed Fragment lon

[M+2]* (Isotope peak due to

156 8.8
37CI)
154 26.7 [M]* (Molecular ion)
[M-CHs]* (Loss of a methyl
139 100.0
group)
113 13.7 [CeHaCI*
111 42.0 [CeH4CI]*
75 17.2 [CeH3]*

Interpretation of Spectra
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'H NMR: The spectrum displays a singlet at 2.61 ppm corresponding to the three protons of
the methyl group.[1] The aromatic region shows two doublets, characteristic of a para-
substituted benzene ring. The downfield doublet at 7.91 ppm is assigned to the protons ortho
to the electron-withdrawing acetyl group, while the upfield doublet at 7.45 ppm corresponds
to the protons ortho to the chlorine atom.[1][2][3]

13C NMR: The spectrum shows six distinct carbon signals. The peak at 196.8 ppm is
characteristic of a carbonyl carbon in a ketone.[1] The signal at 26.5 ppm corresponds to the
methyl carbon.[1] The remaining four signals in the aromatic region (128.9-139.6 ppm) are
consistent with a para-substituted benzene ring.[1]

IR: The most prominent absorption is the strong peak around 1685 cm~1, which is indicative
of the C=0 stretching vibration of an aryl ketone.[4] The presence of aromatic C=C stretching
is confirmed by the peak at approximately 1589 cm~1. A strong band around 820 cm~1
suggests para-disubstitution on the benzene ring.

MS: The mass spectrum shows a molecular ion peak [M]* at m/z 154, consistent with the
molecular weight of 4'-Chloroacetophenone.[5][6] The presence of a significant M+2 peak
at m/z 156 (approximately one-third the intensity of the M peak) confirms the presence of
one chlorine atom. The base peak at m/z 139 corresponds to the stable acylium ion formed
by the loss of a methyl group ([M-CHs]*).[5] The fragment at m/z 111 is attributed to the
chlorophenyl cation.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for

4'-Chloroacetophenone.

NMR Spectroscopy

Sample Preparation: A small amount of 4'-Chloroacetophenone (typically 5-10 mg) is
dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in
an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may
be added for chemical shift calibration.[7]

Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the
spectrometer is typically operated at a frequency of 400 or 500 MHz.[1][7] For 33C NMR, a
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frequency of 100 or 125 MHz is common.[1][7] The spectra are acquired by pulsing the
sample with radiofrequency waves in a strong magnetic field and recording the resulting free
induction decay (FID), which is then Fourier transformed to produce the spectrum.

» Data Processing: The acquired spectrum is processed by applying phase correction,
baseline correction, and referencing the chemical shifts to the internal standard (TMS at O

ppm).

IR Spectroscopy

o Sample Preparation (Liquid Film): Since 4'-Chloroacetophenone is a low-melting solid or
liquid at room temperature, a simple method is to place a drop of the neat liquid between two
salt plates (e.g., NaCl or KBr).[8] The plates are pressed together to form a thin liquid film.

o Sample Preparation (KBr Pellet): Alternatively, for a solid sample, 1-2 mg of 4'-
Chloroacetophenone is finely ground with approximately 100 mg of dry, spectroscopic
grade potassium bromide (KBr) in an agate mortar.[9] The mixture is then pressed under
high pressure (several tons) in a die to form a transparent or translucent pellet.[9]

o Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr
pellet) is recorded. The sample (salt plates or KBr pellet) is then placed in the sample holder
of the FTIR spectrometer. The infrared beam is passed through the sample, and the
transmitted radiation is measured by a detector. The resulting interferogram is Fourier
transformed to produce the IR spectrum.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[10]
The sample is vaporized in a high vacuum environment.

« lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the molecules to ionize and fragment.[5][10]

e Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their
mass-to-charge ratio (m/z).[10]
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+ Detection: A detector records the abundance of ions at each m/z value, generating the mass
spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4'-Chloroacetophenone.
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Caption: General workflow for spectroscopic analysis of 4'-Chloroacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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